4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 2-methylprop-2-enoate
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Overview
Description
4-(Methacryloyloxy)chalcone is a compound that belongs to the chalcone family, which is characterized by the presence of an α, β-unsaturated carbonyl system linking two aromatic rings. This compound is particularly notable for its applications in photopolymer science and technology due to its high sensitivity to near UV light . The chalcone core is a central structure in many biological compounds and is a precursor to flavonoids and isoflavonoids .
Preparation Methods
The synthesis of 4-(methacryloyloxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The general procedure involves mixing equimolar quantities of the aldehyde and ketone in ethanol, followed by the addition of a base such as sodium hydroxide. The reaction mixture is then stirred at room temperature until the product precipitates out .
For industrial production, the process can be scaled up by using larger reaction vessels and continuous stirring to ensure uniform mixing. The product is then purified through recrystallization or chromatography to obtain high purity 4-(methacryloyloxy)chalcone .
Chemical Reactions Analysis
4-(Methacryloyloxy)chalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the α, β-unsaturated carbonyl system into saturated alcohols.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methacryloyloxy)chalcone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(methacryloyloxy)chalcone involves its ability to absorb UV light, leading to photoisomerization and subsequent alignment of liquid crystal molecules . In biological systems, chalcone derivatives can modulate signaling pathways by interacting with various molecular targets, including enzymes and receptors involved in inflammation, cancer, and oxidative stress .
Comparison with Similar Compounds
4-(Methacryloyloxy)chalcone can be compared with other chalcone derivatives such as poly(4’-methacryloyloxy chalcone) and poly(vinyl cinnamate) . These compounds share similar structural features but differ in their specific applications and properties. For example, poly(4’-methacryloyloxy chalcone) is used in similar photoalignment applications but may have different sensitivities to UV light . Other similar compounds include azachalcones, isoxazoles, and pyrazoles, which have diverse biological activities and structural modifications .
Properties
CAS No. |
36452-05-8 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
[4-(3-oxo-3-phenylprop-1-enyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H16O3/c1-14(2)19(21)22-17-11-8-15(9-12-17)10-13-18(20)16-6-4-3-5-7-16/h3-13H,1H2,2H3 |
InChI Key |
DIUWKIIUUNWJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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